
2-Amino-4-(4-hydroxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-Glucosidase-IN-9 is a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. Alpha-glucosidase inhibitors are widely studied for their potential therapeutic applications, particularly in the management of type 2 diabetes mellitus. By inhibiting alpha-glucosidase, these compounds can help regulate blood glucose levels by delaying the digestion and absorption of carbohydrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A-Glucosidase-IN-9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the desired purity and yield. Commonly used methods include:
Enzymatic Hydrolysis: This method involves the use of specific enzymes to hydrolyze precursor compounds, leading to the formation of A-Glucosidase-IN-9.
Microbial Fermentation: Certain microorganisms can produce alpha-glucosidase inhibitors through fermentation processes. This method is often preferred for its eco-friendliness and cost-effectiveness.
Chemical Synthesis: This involves the stepwise chemical reactions to build the desired compound.
Industrial Production Methods
Industrial production of A-Glucosidase-IN-9 often relies on large-scale fermentation or chemical synthesis. The choice of method depends on factors such as cost, scalability, and environmental impact. Fermentation processes are generally favored for their sustainability, while chemical synthesis may be used for producing highly pure compounds.
Análisis De Reacciones Químicas
Types of Reactions
A-Glucosidase-IN-9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
A-Glucosidase-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and carbohydrate metabolism.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Mecanismo De Acción
A-Glucosidase-IN-9 exerts its effects by binding to the active site of the alpha-glucosidase enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of complex carbohydrates into glucose, leading to a slower absorption of glucose into the bloodstream. The molecular targets include the catalytic residues of the enzyme, and the pathways involved are primarily related to carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Miglitol: Similar to acarbose, it inhibits alpha-glucosidase and is used to manage blood sugar levels.
Voglibose: Another inhibitor with a similar mechanism of action
Uniqueness
A-Glucosidase-IN-9 is unique in its potency and specificity for alpha-glucosidase. Compared to other inhibitors like acarbose and miglitol, A-Glucosidase-IN-9 may offer improved efficacy and fewer side effects, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C19H12N4OS |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-amino-4-(4-hydroxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4OS/c20-10-15-17(12-6-8-13(24)9-7-12)16(11-21)19(23-18(15)22)25-14-4-2-1-3-5-14/h1-9,24H,(H2,22,23) |
Clave InChI |
QHIVQLWARGZMHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


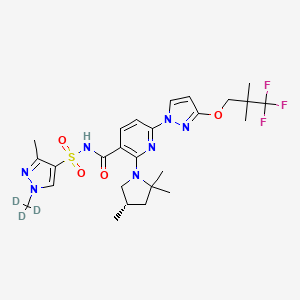

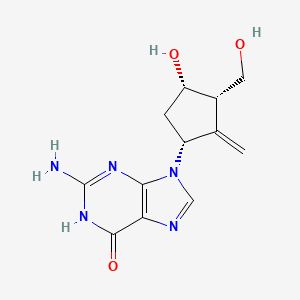

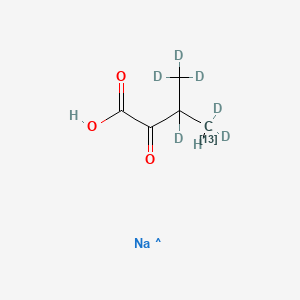
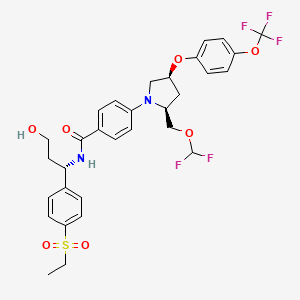

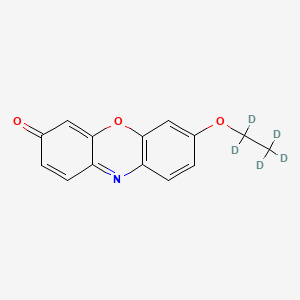
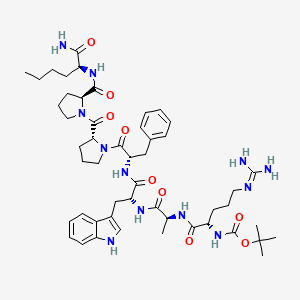
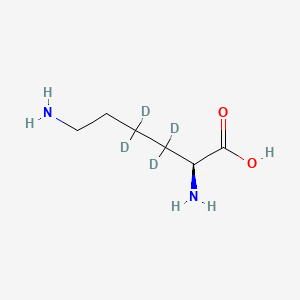

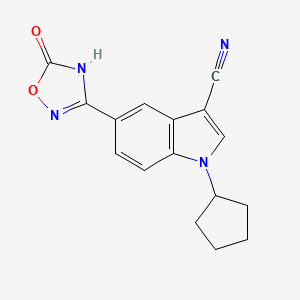
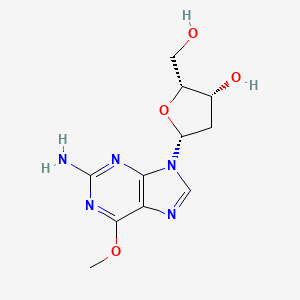
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
